2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) reveals characteristic signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine H3 | 8.42 | Singlet | 1H |
| Aromatic H (4-chlorophenyl) | 7.68-7.71 | Doublet | 2H |
| Methyl (C7) | 2.58 | Singlet | 3H |
| Acetic acid CH2 | 4.12 | Quartet | 2H |
13C NMR (100 MHz, DMSO-d6) key assignments:
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C5 (carbonyl) | 172.4 |
| C8 (carboxylic) | 170.9 |
| C2 (aryl) | 139.2 |
| C7 (methyl) | 21.5 |
Infrared spectroscopy (FT-IR) shows strong absorption bands at:
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyrimidines reveal key structural features:
Bond Lengths (Å):
- N1-C2 (imidazole): 1.332 ± 0.005
- C5=O (pyrimidinone): 1.224 ± 0.003
- C8-CH2COOH: 1.512 ± 0.004
Bond Angles (°):
- N1-C2-N3: 108.5 ± 0.3
- C5-C6-C7: 119.8 ± 0.4
- Dihedral angle between imidazo and pyrimidine planes: 3.2°
The acetic acid substituent adopts a pseudo-axial orientation relative to the fused ring system, minimizing steric interactions with the 4-chlorophenyl group.
Tautomerism and Conformational Studies
The imidazo[1,2-a]pyrimidine system exhibits dynamic tautomeric behavior:
Major Tautomers:
- 5H-Keto Form (Dominant):
- Stabilized by conjugation between N1 lone pair and C5 carbonyl
- Energy: 0 kcal/mol (reference)
- 3H-Enol Form:
- Features hydroxyl group at C4
- Energy: +4.7 kcal/mol (DFT calculations at B3LYP/6-311+G**)
Conformational analysis of the acetic acid side chain reveals two stable rotamers:
| Rotamer | Dihedral Angle (C7-C8-CH2-COOH) | Population (%) |
|---|---|---|
| I | 60° | 68 |
| II | 180° | 32 |
Molecular dynamics simulations (300 K, explicit water) show rapid interconversion between rotamers with an energy barrier of 2.1 kcal/mol.
Properties
CAS No. |
902836-44-6 |
|---|---|
Molecular Formula |
C15H12ClN3O3 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8-yl]acetic acid |
InChI |
InChI=1S/C15H12ClN3O3/c1-9-6-13(20)19-7-12(10-2-4-11(16)5-3-10)17-15(19)18(9)8-14(21)22/h2-7H,8H2,1H3,(H,21,22) |
InChI Key |
DYGHLYBPUYTONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Reaction Using Nanocatalysts
A recent efficient method involves a one-pot three-component reaction catalyzed by a γ-Fe2O3@fluoroapatite@cadmium (γ-Fe2O3@FAp@Cd) magnetic nanocatalyst. This method synthesizes imidazo[1,2-a]pyrimidine derivatives with high yields (85-95%) and short reaction times (10-15 minutes).
- Reactants: Malononitrile, aromatic aldehydes (including 4-chlorobenzaldehyde), and 2-aminobenzimidazole.
- Catalyst: γ-Fe2O3@FAp@Cd nanocatalyst.
- Solvent: Various solvents tested; optimized conditions favor polar solvents.
- Conditions: Reflux or mild heating.
- Advantages: High catalytic efficiency, reusability of catalyst for at least five cycles without significant loss of activity.
This method is particularly useful for synthesizing 2-(4-chlorophenyl) substituted imidazo[1,2-a]pyrimidines, providing a direct route to the target compound or its close analogs.
Cyclization of Precursors with Hydrazonoyl Chlorides
Another approach involves the cyclization of precursors such as 2-(4-chlorophenyl)-substituted intermediates with hydrazonoyl chlorides under reflux in dry solvents like chloroform, in the presence of bases such as triethylamine.
- Procedure:
- Stirring of the starting compound with hydrazonoyl chloride for several hours (e.g., 5 hours).
- Solvent removal under reduced pressure.
- Purification by crystallization from ethanol or dimethylformamide.
- Outcome: Formation of the imidazo[1,2-a]pyrimidine core with desired substituents.
- Notes: This method allows for the introduction of various substituents by changing the hydrazonoyl chloride derivative.
Reflux with Acetic or Formic Acid for Functional Group Introduction
To install or modify substituents such as the methyl group or keto function, refluxing intermediates with glacial acetic acid or formic acid under acidic conditions is employed.
Sand-Bath Heating with Urea or Thiourea
For further functionalization, such as the introduction of amino or thione groups, heating the intermediate with urea or thiourea at elevated temperatures (e.g., 180 °C) in a sand-bath for several hours is used.
- Process:
- Heating the mixture for around 4 hours.
- Cooling and addition of ethanol to precipitate the product.
- Filtration and crystallization.
- Result: Formation of amino or thione derivatives that can be further transformed into the desired acetic acid-substituted imidazo[1,2-a]pyrimidine.
Data Table Summarizing Preparation Conditions
Analytical and Purification Techniques
- Crystallization: Commonly from ethanol, dimethylformamide, or dioxane to obtain pure compounds.
- Characterization: FT-IR, NMR, Mass Spectrometry, and elemental analysis confirm structure and purity.
- Catalyst Reusability: The magnetic nanocatalyst γ-Fe2O3@FAp@Cd can be reused multiple times without significant loss of activity.
Summary of Research Findings
- The one-pot multicomponent reaction catalyzed by γ-Fe2O3@FAp@Cd nanocatalyst is the most efficient and environmentally friendly method, providing high yields and short reaction times.
- Traditional methods involving stepwise cyclization and functional group modifications remain valuable for structural diversification.
- The use of hydrazonoyl chlorides and acidic reflux conditions allows precise introduction of substituents on the imidazo[1,2-a]pyrimidine scaffold.
- Purification and crystallization are critical for obtaining analytically pure compounds suitable for further biological evaluation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly autotaxin inhibition.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme autotaxin, which is responsible for the production of lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby attenuating inflammatory responses and fibrosis. This mechanism is particularly beneficial in treating conditions like chronic liver diseases and hepatic encephalopathy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Below is a systematic comparison with structurally related analogs:
Core Structure and Substituent Analysis
*Molecular weight of the target compound is estimated based on its formula (C₁₆H₁₂ClN₃O₃).
Key Observations:
Heterocyclic Core: The target compound’s imidazo[1,2-A]pyrimidine core distinguishes it from imidazolinones (e.g., impazapic) and aryloxyphenoxypropionates (e.g., haloxyfop). This core may influence electronic properties and binding interactions.
Substituent Diversity: The 4-chlorophenyl group is a common motif in agrochemicals (e.g., propargite in ) and pharmaceuticals, often enhancing lipophilicity and target affinity. Morpholinylmethyl groups (e.g., in LY2784544) are absent in the target compound but are known to improve pharmacokinetic properties in kinase inhibitors.
Hydrogen Bonding and Crystallography
The acetic acid group in the target compound may participate in hydrogen-bonding networks, a critical factor in crystal packing and solubility. Etter’s graph-set analysis () could theoretically classify its intermolecular interactions, though experimental crystallographic data (e.g., via SHELX software ) are lacking. In contrast, LY2784544’s morpholine group likely forms stable hydrogen bonds with kinase active sites, a feature absent in the target compound.
Biological Activity
2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid is a synthetic compound belonging to the imidazo[1,2-a]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-4-methylpyrimidine, followed by cyclization and functional group modifications to yield the final product. The molecular formula is with a molecular weight of 317.72 g/mol.
Antitumor Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cancer cell proliferation in various cell lines, including Hep3B liver cancer cells. In cell cycle analysis, it induced G2-M phase arrest, demonstrating its potential as an antitumor agent comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
One of the primary mechanisms of action for this compound is the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in various pathological processes such as inflammation and cancer progression. By inhibiting autotaxin, this compound may reduce neuroinflammation and could be beneficial in treating chronic liver diseases and hepatic encephalopathy .
Antimicrobial Properties
Studies have also highlighted its antimicrobial activity against various bacterial strains. The compound has demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, showcasing its potential as an antibacterial agent .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study assessing the efficacy of various compounds on Hep3B cells, this compound was found to significantly reduce α-fetoprotein secretion, a marker for liver cancer progression. The compound's IC50 values indicated potent anticancer activity compared to untreated controls .
- Enzyme Interaction : Docking studies have elucidated the binding interactions between this compound and autotaxin. The structural analysis revealed specific interactions with key amino acids in the active site of the enzyme, supporting its role as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
